1-(3-Methoxyphenyl)propan-1-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOYYTCNJPJMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595686 | |
| Record name | 1-(3-Methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-60-4 | |
| Record name | α-Ethyl-3-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Methoxyphenyl Propan 1 Amine
Diverse Synthetic Routes and Retrosynthetic Analysis
The most direct and common pathway to synthesize 1-(3-Methoxyphenyl)propan-1-amine is through the reductive amination of the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one. This transformation involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent to form the target primary amine.
Retrosynthetic Analysis:
Retrosynthesis is a technique for designing synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnection is at the carbon-nitrogen (C-N) bond. This disconnection reveals the precursor ketone and an ammonia equivalent, which are logical starting points for the forward synthesis.
Target Molecule: this compound
Disconnection (C-N bond): This leads to two synthons: a 1-(3-methoxyphenyl)propyl cation and an amino anion.
Synthetic Equivalents: The synthetic equivalent for the cationic synthon is the ketone, 1-(3-methoxyphenyl)propan-1-one, and for the anionic synthon is ammonia (NH₃).
The precursor ketone, 1-(3-methoxyphenyl)propan-1-one, is a key intermediate that can be prepared via several methods, including the Friedel-Crafts acylation of anisole (B1667542) with propanoyl chloride.
Asymmetric Synthesis and Enantioselective Approaches to this compound
As this compound possesses a chiral center, the production of single enantiomers is of significant interest. Asymmetric synthesis methods are employed to selectively produce either the (R)- or (S)-enantiomer. tcichemicals.com
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
For the synthesis of chiral this compound, a common strategy involves condensing a chiral auxiliary with the precursor ketone, 1-(3-methoxyphenyl)propan-1-one, to form a chiral imine or enamine. A subsequent diastereoselective reduction of the C=N double bond establishes the desired stereocenter. A well-known example of this approach utilizes tert-butanesulfinamide.
Condensation: The ketone reacts with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinylimine.
Diastereoselective Reduction: The sulfinylimine is then reduced using a hydride reagent (e.g., sodium borohydride). The bulky tert-butylsulfinyl group directs the hydride attack to the opposite face of the imine, leading to high diastereoselectivity.
Auxiliary Removal: The sulfinyl group is removed under acidic conditions to yield the enantiomerically enriched primary amine.
| Chiral Auxiliary Type | Example | Key Features |
| Sulfinamides | (R)- or (S)-tert-Butanesulfinamide | Forms a chiral sulfinylimine; directs diastereoselective reduction; easily removed with acid. tcichemicals.com |
| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Primarily used for asymmetric alkylations and aldol (B89426) reactions to create adjacent stereocenters. wikipedia.orgresearchgate.net |
| Amino Alcohols | Pseudoephedrine and Pseudoephenamine | Used to form chiral amides for diastereoselective alkylation at the α-carbon. wikipedia.orgnih.gov |
Biocatalysis has emerged as a powerful and green technology for producing chiral compounds. nih.gov Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This method is highly enantioselective and is used industrially for the synthesis of chiral amines. dntb.gov.ua
In a typical biocatalytic process for (S)-1-(3-Methoxyphenyl)propan-1-amine:
Reactants: 1-(3-methoxyphenyl)propan-1-one is mixed with an amine donor (commonly isopropylamine) in an aqueous buffer.
Catalyst: A specific (S)-selective transaminase enzyme is added.
Reaction: The enzyme facilitates the transfer of the amino group from isopropylamine (B41738) to the ketone, producing the (S)-amine and acetone (B3395972) as a byproduct. researchgate.netchimia.ch
The reaction equilibrium can be driven towards the product side by removing the acetone byproduct, for instance, by evaporation under vacuum. chimia.ch This approach offers outstanding enantiomeric excess (>99% ee) under mild, environmentally friendly conditions. researchgate.net
| Parameter | Description | Typical Value/Condition |
| Enzyme | Transaminase (TA) | (R)- or (S)-selective variants available through enzyme engineering. dntb.gov.ua |
| Substrate | Ketone | 1-(3-methoxyphenyl)propan-1-one |
| Amine Donor | Primary Amine | Isopropylamine (IPA) or Alanine |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Required for TA activity, typically added in small amounts. |
| Solvent | Aqueous Buffer | pH is optimized for enzyme stability and activity (e.g., pH 7-9). |
| Temperature | Mild | 30-50 °C to ensure enzyme stability. chimia.ch |
| Enantioselectivity | Enantiomeric Excess (ee) | Often >99%. chimia.ch |
Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key strategy for synthesizing chiral amines is the asymmetric hydrogenation or transfer hydrogenation of an imine.
Imine Formation: 1-(3-methoxyphenyl)propan-1-one is first converted to its corresponding imine, for example, by reacting it with ammonia.
Asymmetric Hydrogenation: The imine is then hydrogenated using a transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand. The chiral environment created by the ligand forces the hydrogen to add to one face of the C=N double bond, resulting in the formation of one enantiomer of the amine in excess.
This method is highly efficient, as a single catalyst molecule can produce thousands of product molecules. The development of new chiral ligands and catalysts continues to expand the scope and effectiveness of this approach. rsc.org
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Several of the advanced synthetic methods for this compound align well with these principles.
Biocatalysis: The use of transaminases is a prime example of green chemistry. These reactions are conducted in water under mild temperature and pH conditions, avoid harsh reagents, and produce highly selective products, minimizing waste. nih.gov
Catalysis over Stoichiometric Reagents: Asymmetric catalysis and catalytic reductive amination are preferred over methods that use stoichiometric amounts of reagents (e.g., classical hydride reductions or chiral auxiliaries that cannot be recycled). Catalytic methods have higher atom economy and generate less waste.
One-Pot Syntheses: Combining multiple reaction steps into a single pot, such as in some biocatalytic or tandem catalytic processes, reduces the need for intermediate purification steps, saving solvents, energy, and materials. rsc.org
Process Optimization and Scale-Up Considerations
Translating a laboratory-scale synthesis to industrial production requires careful optimization and engineering.
For Biocatalytic Routes: Key challenges include ensuring enzyme stability over long reaction times, managing substrate and product inhibition, and efficiently removing byproducts like acetone to drive the reaction to completion. researchgate.net The recovery and potential reuse of the enzyme are also critical for economic viability. Scale-up from bench to kilogram and ton scales requires robust process control to maintain optimal conditions (pH, temperature, mixing) for the enzyme. tapi.com
For Chemocatalytic Routes: Catalyst loading is a major consideration; it must be low enough to be cost-effective but high enough for an efficient reaction rate. Catalyst recovery and recycling are also important, particularly when using expensive precious metal catalysts. The removal of trace metal impurities from the final product is a critical purification challenge.
General Considerations: Regardless of the route, optimizing solvent selection, reaction concentration, and purification methods (such as distillation or crystallization) is essential for a scalable, safe, and economically viable process.
Chemical Reactivity and Mechanistic Investigations of 1 3 Methoxyphenyl Propan 1 Amine
Amine Functional Group Transformations and Derivatization
The primary amine group in 1-(3-Methoxyphenyl)propan-1-amine is a key center for reactivity, readily undergoing a variety of transformations to yield a diverse range of derivatives. These reactions are fundamental in synthetic organic chemistry.
N-Alkylation: As a primary amine, this compound can be alkylated by reacting with alkyl halides. This reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. libretexts.org The reaction can lead to mono-, di-, and even polyalkylation, ultimately forming quaternary ammonium (B1175870) salts if excess alkylating agent and a base are used. libretexts.orgmnstate.edu The existence of derivatives such as N-ethyl-1-(3-methoxyphenyl)propan-1-amine confirms that N-alkylation is a viable transformation for this compound. nih.gov
N-Acylation: The amine group reacts readily with acylating agents like acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.orgresearchgate.net This reaction is typically rapid and high-yielding. A base, such as pyridine (B92270) or sodium hydroxide, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation.
Schiff Base Formation: In reaction with aldehydes or ketones, this compound forms imines, also known as Schiff bases. science.gov This condensation reaction is typically reversible and involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine. mnstate.edueijppr.com The formation of Schiff bases is significant in various chemical and biological processes. jmchemsci.comresearchgate.netnih.gov
Table 1: Common Amine Functional Group Transformations
| Reaction Type | Reagent(s) | Product Type | General Conditions |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Base (e.g., NaHCO₃), SN2 conditions libretexts.orgmnstate.edu |
| N-Acylation | Acid Chloride (e.g., Acetyl chloride) | Amide | Base (e.g., Pyridine), Room Temperature libretexts.orgresearchgate.net |
| Schiff Base Formation | Aldehyde or Ketone | Imine | Acid catalyst, Removal of water mnstate.edueijppr.com |
Aromatic Moiety Reactivity and Functionalization
The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the combined electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the 1-aminopropyl group. wikipedia.orgmasterorganicchemistry.com
The methoxy group is a strong activating group, meaning it increases the rate of electrophilic substitution compared to benzene. researchgate.net It donates electron density to the ring via a strong resonance effect (+R) and directs incoming electrophiles to the ortho and para positions. wikipedia.org
The 1-aminopropyl substituent's effect is more complex. Under neutral conditions, the amine is weakly activating and an ortho, para-director. However, electrophilic aromatic substitutions are often performed in strong acid. Under these conditions, the amine group is protonated to form an ammonium ion (-CH(NH₃⁺)CH₂CH₃). This protonated group is strongly deactivating due to its powerful electron-withdrawing inductive effect (-I) and directs incoming electrophiles to the meta position. lkouniv.ac.in
In an electrophilic substitution reaction, the powerful activating and ortho, para-directing influence of the methoxy group dominates. lkouniv.ac.in Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the methoxy group (positions 2, 4, and 6), with steric hindrance potentially reducing the yield of the ortho isomers.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Type | Activating/Deactivating | Directing Influence |
| -OCH₃ | 3 | Resonance Donor (+R) > Inductive Withdrawer (-I) | Strong Activator | ortho, para (positions 2, 4, 6) |
| -CH(NH₂)R | 1 | Weak Inductive Donor (+I) / Resonance Donor (+R) | Weak Activator | ortho, para (positions 2, 6) |
| -CH(NH₃⁺)R | 1 | Strong Inductive Withdrawer (-I) | Strong Deactivator | meta (positions 3, 5) |
Reaction Kinetics and Mechanistic Pathways Elucidation
While specific kinetic studies on this compound are not extensively documented, the mechanistic pathways for reactions involving benzylic amines have been investigated.
The mechanism for Schiff base formation is generally understood to be a two-step process. The initial nucleophilic attack of the amine on the carbonyl group is followed by a dehydration step. The dehydration of the carbinolamine intermediate is often the rate-determining step of the reaction. eijppr.com
Furthermore, catalytic systems have been developed for other transformations of benzylic amines, such as the manganese-catalyzed deaminative hydroxylation to form the corresponding alcohol, which proceeds through its own distinct mechanistic pathway. researchgate.net
Investigations of Tautomeric Equilibria and Conformational Dynamics
Tautomeric Equilibria: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Common examples include keto-enol or imine-enamine tautomerism. This compound does not possess the necessary structural features to exhibit significant tautomerism and is expected to exist overwhelmingly in the single, stable amine form.
Advanced Spectroscopic and Chromatographic Methodologies for 1 3 Methoxyphenyl Propan 1 Amine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of 1-(3-Methoxyphenyl)propan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons are indicative of their chemical environment. For instance, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet, while the protons of the ethyl group and the aromatic ring exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The proton on the chiral carbon (the benzylic proton) is of particular interest as its chemical shift and coupling to the adjacent methylene (B1212753) protons and the amine protons can provide conformational information. The integration of the signals in the ¹H NMR spectrum corresponds to the ratio of protons in different environments. docbrown.infodocbrown.info
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For example, the carbon of the methoxy group will have a distinct chemical shift, as will the carbons of the aromatic ring and the aliphatic chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. mdpi.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are pivotal for definitively assigning all proton and carbon signals. mdpi.com COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. This comprehensive analysis allows for the complete and unambiguous assignment of the molecule's constitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (methoxy) | ~3.8 | ~55 |
| CH₂ (ethyl) | ~1.7 | ~31 |
| CH₃ (ethyl) | ~0.9 | ~10 |
| CH (benzylic) | ~4.1 | ~58 |
| Aromatic CH | ~6.7-7.2 | ~112-130 |
| Aromatic C-O | ~160 | |
| Aromatic C-C | ~145 | |
| NH₂ | Variable |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS) for Structural Confirmation and Trace Analysis
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound, as well as for its detection at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for quantifying the compound in various matrices. nih.gov In a typical LC-MS setup, the compound is first separated from other components on an HPLC column and then introduced into the mass spectrometer.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. fda.gov This is a powerful tool for confirming the identity of this compound, as the measured mass can be compared to the calculated exact mass with a very high degree of confidence.
Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. purdue.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, fragmentation would likely involve cleavage of the C-C bond adjacent to the nitrogen atom and fragmentation of the aromatic ring.
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Information Obtained | Expected m/z Values |
| LC-MS | Retention time and molecular weight confirmation | [M+H]⁺: 166.1226 |
| HRMS | Exact mass and elemental formula | C₁₀H₁₅NO |
| MS/MS | Structural fragmentation pattern | Fragments corresponding to loss of NH₃, C₂H₅, and other characteristic fragments. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. slideshare.netnih.gov These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.
Infrared (IR) Spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. libretexts.org For this compound, the IR spectrum would be expected to show:
N-H stretching vibrations of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations from the aromatic ring and the aliphatic chain, observed around 2850-3100 cm⁻¹.
C-O stretching vibration of the methoxy group, which is a strong band usually found in the 1000-1300 cm⁻¹ region. docbrown.info
C-N stretching vibration in the 1020-1250 cm⁻¹ range. core.ac.uk
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of non-polar bonds often gives rise to strong Raman signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 |
| Alkane (C-H) | Stretching | 2850-2960 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Ether (C-O) | Stretching | 1000-1300 |
| Amine (C-N) | Stretching | 1020-1250 |
| Aromatic (C=C) | Stretching | 1450-1600 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Separation
Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. windows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving good separation. Both normal-phase and reversed-phase chromatography can be employed. nih.gov
The separated enantiomers are detected as they elute from the column, typically by a UV detector. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers. This is a crucial quality control parameter in the synthesis of enantiomerically pure compounds. rsc.orgrsc.org
Table 4: Typical Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Description |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | A mixture of solvents (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reversed phase), often with additives like diethylamine. nih.gov |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |
| Detection | UV detection at a wavelength where the compound absorbs (e.g., around 220 nm or 270 nm). |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state and for unambiguously establishing the absolute configuration of a chiral molecule. nih.govyoutube.com
This technique involves irradiating a single crystal of the compound with X-rays. youtube.com The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the positions of the atoms can be determined. The result is a detailed model of the molecule, including bond lengths, bond angles, and torsional angles.
For a chiral compound like this compound, if a suitable crystal of a single enantiomer can be obtained, X-ray crystallography can determine its absolute configuration (R or S). This is often achieved by using anomalous dispersion effects. The determined crystal structure provides definitive proof of the molecule's stereochemistry. Furthermore, the crystal packing information reveals the intermolecular interactions, such as hydrogen bonding, that govern the solid-state structure. nih.gov
Table 5: Information Derived from X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Absolute Configuration | The R/S configuration of the chiral center. |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, etc., in the solid state. |
Theoretical and Computational Chemistry Studies of 1 3 Methoxyphenyl Propan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 1-(3-Methoxyphenyl)propan-1-amine. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.
Key electronic properties that can be determined using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into potential sites for intermolecular interactions.
Atomic Charges: Methods such as Mulliken or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom in the molecule. This information is valuable for understanding charge distribution and intermolecular interactions.
While specific DFT studies on this compound are not extensively reported in the literature, calculations on structurally related compounds, such as those containing a methoxyphenyl group, have been performed. researchgate.netmdpi.com These studies indicate that the methoxy (B1213986) group and the amine group are key sites for reactivity.
Table 1: Illustrative Calculated Electronic Properties of this compound using DFT
| Property | Illustrative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating capacity of the molecule. |
| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.0 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are intended to demonstrate the type of data obtained from DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment.
A thorough conformational analysis would involve systematically rotating the rotatable bonds in the molecule—such as the C-C bonds in the propyl chain and the C-N bond—and calculating the potential energy for each conformation. This process generates a potential energy surface that reveals the most stable conformers.
Molecular dynamics simulations would place the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and solve Newton's equations of motion for all atoms. The resulting trajectory provides a detailed movie of the molecule's movements, from which various properties can be analyzed, including:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.
Radial Distribution Functions (RDFs): To understand the interactions between the molecule and its solvent environment.
Table 2: Illustrative Conformational Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) |
| 1 | 0.0 | ~60° (gauche) |
| 2 | 0.8 | ~180° (anti) |
| 3 | 1.5 | ~-60° (gauche) |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The relative energies and dihedral angles would be determined through computational methods.
In Silico Prediction of Spectroscopic Properties
Computational chemistry can also be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. The most commonly predicted spectra are:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific bond stretches, bends, and other molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts can be compared with experimental NMR spectra to confirm the molecule's structure.
The prediction of spectroscopic properties for this compound would involve first optimizing its geometry and then performing the relevant calculations. The accuracy of these predictions is often high enough to be a valuable tool for structural elucidation.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Feature | Illustrative Value | Assignment |
| IR | Vibrational Frequency | ~3300-3400 cm⁻¹ | N-H stretching |
| ¹H NMR | Chemical Shift | ~3.8 ppm | -OCH₃ protons |
| ¹³C NMR | Chemical Shift | ~160 ppm | Carbon of the C-O bond in the phenyl ring |
Note: The values in this table are illustrative and based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule.
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design and are also applicable to other areas of chemical research. nist.gov The goal of QSAR is to build a mathematical model that relates the chemical structure of a series of compounds to their biological activity or a specific property. mdpi.com
For a series of derivatives of this compound, a QSAR study would involve:
Data Set Preparation: A set of molecules with known activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create a mathematical equation that correlates a subset of the descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for the desired activity. While specific QSAR studies on this compound derivatives are not widely published, the methodology is well-established and could be applied to guide the design of new analogs with enhanced properties.
Table 4: Illustrative Descriptors Used in a Hypothetical QSAR Study of this compound Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | HOMO Energy | Electron-donating ability |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity |
| Topological | Wiener Index | Molecular branching |
Note: This table lists examples of descriptors that would be relevant in a QSAR study of this class of compounds.
Pre Clinical Biological and Pharmacological Research Applications of 1 3 Methoxyphenyl Propan 1 Amine Analogues Excluding Clinical Human Trial Data, Safety, Adverse Effects, and Dosage Information
In Vitro Receptor Binding and Ligand Interaction Studies
Analogues of 1-(3-Methoxyphenyl)propan-1-amine have been investigated for their ability to bind to and interact with various receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that modulates monoaminergic neurotransmission and is a target for neuropsychiatric disorders.
Several studies have focused on the development of TAAR1 agonists and antagonists. The endogenous ligands for TAAR1, such as β-phenethylamine and tyramine, share structural similarities with this compound. Research has shown that specific structural modifications to these foundational molecules can significantly alter their binding affinity and functional activity at TAAR1. For instance, the presence and position of a methoxy (B1213986) group on the phenyl ring can influence a compound's potency and efficacy.
One area of investigation has been the development of potent and selective TAAR1 antagonists. In the search for such compounds, structure-activity relationship (SAR) studies have been crucial. These studies have led to the discovery of antagonists with high affinity for human TAAR1 (hTAAR1). For example, a novel antagonist, RTI-7470-44, demonstrated a high affinity with a Ki of 0.3 nM in a radioligand binding assay. researchgate.net The binding of these ligands to TAAR1 is often mediated by interactions with specific amino acid residues within the receptor's binding pocket. A conserved aspartate residue, D1033.32, is critical for coordinating the amine group of the ligands. nih.gov
Furthermore, research has highlighted species-specific differences in the pharmacological responses of TAAR1 to various ligands, which is a critical consideration in pre-clinical research. nih.gov The plasticity of the TAAR1 ligand recognition pocket allows it to accommodate a diverse range of chemical structures, from small endogenous trace amines to larger synthetic molecules. nih.gov
The table below summarizes the activity of selected TAAR1 ligands from in vitro studies.
| Compound/Ligand | Receptor | Assay Type | Activity | Reference |
| β-phenethylamine (β-PEA) | hTAAR1 | cAMP accumulation | Agonist (pEC50 = 7.09) | nih.gov |
| RTI-7470-44 | hTAAR1 | Radioligand binding | Antagonist (Ki = 0.3 nM) | researchgate.net |
| Ro5256390 | hTAAR1 | cAMP accumulation | Agonist | nih.gov |
| LK00764 | TAAR1 | BRET-based cellular assay | Agonist (EC50 = 4.0 nM) | mdpi.com |
Enzyme Modulation and Mechanistic Investigations
Analogues of this compound have been explored for their potential to modulate the activity of various enzymes. These studies provide insights into the mechanisms through which these compounds may exert their pharmacological effects.
One such analogue, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been shown to inhibit several key enzymes involved in inflammatory signaling pathways. nih.gov In a study using lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells, MPP was found to suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov Further investigation revealed that MPP's anti-inflammatory effects are mediated through the inhibition of Src and Syk, which are upstream kinases in the NF-κB signaling cascade. nih.gov By suppressing the autophosphorylation of overexpressed Src and Syk in HEK293 cells, MPP effectively blocks the activation of NF-κB, a critical transcription factor for inflammatory gene expression. nih.gov
The inhibitory effects of MPP on key inflammatory mediators are detailed in the table below.
| Enzyme/Pathway Component | Cell Line | Effect | Mechanism | Reference |
| Src | HEK293 | Inhibition of autophosphorylation | Direct suppression | nih.gov |
| Syk | HEK293 | Inhibition of autophosphorylation | Direct suppression | nih.gov |
| NF-κB | RAW264.7 / HEK293 | Reduced transcriptional activation | Inhibition of upstream signals (Src, Syk) | nih.gov |
| iNOS | RAW264.7 | Decreased mRNA expression | NF-κB inhibition | nih.gov |
These findings highlight the potential of methoxyphenyl-containing compounds to act as enzyme inhibitors, particularly in the context of inflammation.
Cellular Activity Studies In Vitro
The in vitro cellular activities of this compound analogues have been evaluated in various contexts, including their cytotoxic effects on cancer cell lines and their antimicrobial properties.
Cytotoxic Effects on Cancer Cell Lines:
Research into the anticancer potential of related structures has shown promising results. For example, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which includes a derivative with a methoxyphenyl group, demonstrated significant cytotoxic activity against the MCF-7 human breast cancer cell line. nih.gov In particular, the compound 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one (4h) was noted for its high cytotoxicity towards MCF-7 cells, with an IC50 value of 0.08 μM, which was more potent than the reference drug Tamoxifen (IC50 = 6.4 μM). nih.gov Interestingly, this compound exhibited lower toxicity in normal fibroblast cells compared to Tamoxifen, suggesting a degree of selectivity for cancer cells. nih.gov Molecular docking studies suggest that these compounds may bind to the estrogen receptor alpha, with interactions such as hydrogen bonding and π-π stacking contributing to their activity. nih.gov
Antimicrobial Activity:
Analogues of this compound have also been investigated for their antimicrobial properties. Studies on synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds exhibited minimal inhibitory concentrations (MIC) in the low micromolar range. nih.gov Chemical similarity searches and docking studies suggest that these compounds may exert their antibacterial effects by targeting essential bacterial proteins such as the cell division protein FtsZ, the quinolone resistance protein NorA, or the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov
The table below presents the antimicrobial activity of a representative 1,3-bis(aryloxy)propan-2-amine derivative.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| A specific 1,3-bis(aryloxy)propan-2-amine | S. aureus (MRSA) | 2.5-10 | nih.gov |
| S. pyogenes | 2.5-10 | nih.gov | |
| E. faecalis | 2.5-10 | nih.gov |
Additionally, other related heterocyclic derivatives, such as 1,3-diheteroaryl substituted-propan-1-ones, have shown promising in vitro activity against a panel of bacteria and fungi. researchgate.net
Pre-clinical Metabolic Pathway Investigations and Metabolite Characterization
Understanding the metabolic fate of a compound is a critical aspect of pre-clinical research. Studies on close structural analogues of this compound have provided insights into their metabolic pathways in non-human models.
A study on the metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one), a smoke flavor ketone, in rats identified several key metabolic transformations. nih.gov HMP-one is structurally similar to the target compound, differing by a ketone group at the 2-position instead of an amine at the 1-position and a hydroxyl group at the 4-position. The major metabolic pathways for HMP-one were found to be O-demethylation and reduction of the ketone group. nih.gov
Three primary metabolites were identified in the urine of rats administered HMP-one:
Metabolite I: 1-(3,4-dihydroxyphenyl)-2-propanone
Metabolite II: 1-(3,4-dihydroxyphenyl)-2-propanol
Metabolite III: 1-(4-hydroxy-3-methoxyphenyl)-2-propanol
These metabolites were excreted as both sulfate (B86663) and glucuronide conjugates. nih.gov The parent compound, HMP-one, was the most abundant species found in the urine, accounting for approximately 74% of the administered dose, while the metabolites accounted for the remainder. nih.gov
The metabolic pathways identified for HMP-one are summarized in the table below.
| Parent Compound | Metabolite | Metabolic Reaction | Excretion Form | Reference |
| 1-(4-hydroxy-3-methoxyphenyl)-2-propanone | 1-(3,4-dihydroxyphenyl)-2-propanone | O-demethylation | Sulfate and glucuronide conjugates | nih.gov |
| 1-(3,4-dihydroxyphenyl)-2-propanol | O-demethylation and ketone reduction | Sulfate and glucuronide conjugates | nih.gov | |
| 1-(4-hydroxy-3-methoxyphenyl)-2-propanol | Ketone reduction | Sulfate and glucuronide conjugates | nih.gov |
These findings suggest that this compound could undergo similar metabolic transformations, such as O-demethylation of the methoxy group and potential modifications to the propanamine side chain. However, specific metabolic studies on this compound are required to confirm these potential pathways.
Applications of 1 3 Methoxyphenyl Propan 1 Amine As a Versatile Synthetic Building Block and Research Tool
Role in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates
The 1-(3-methoxyphenyl)propane core is a recognized structural motif in several active pharmaceutical ingredients (APIs). The ketone analogue, 1-(3-methoxyphenyl)propan-1-one, is a widely cited starting material for the synthesis of the centrally acting analgesic, Tapentadol. google.comepo.orgepo.org Various patented synthetic routes commence with this ketone, underscoring its industrial significance. google.comepo.orggoogle.com The amine, 1-(3-methoxyphenyl)propan-1-amine, is the direct reduction product of this ketone, positioning it as a crucial intermediate in its own right.
Key synthetic strategies employed to convert 1-(3-methoxyphenyl)propan-1-one into Tapentadol precursors include the Mannich reaction, which introduces the required dimethylamino methyl group, and the Horner-Wadsworth-Emmons (HWE) reaction to build the carbon skeleton. google.comepo.org
Table 1: Selected Patented Methodologies for Tapentadol Synthesis Starting from 1-(3-Methoxyphenyl)propan-1-one
| Step | Reagents & Conditions | Intermediate Product | Patent Reference |
|---|---|---|---|
| Mannich Reaction | Dimethylamine hydrochloride, Paraformaldehyde | 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | WO2008012047 google.com, US8791287B2 google.com |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate (B1237965) compound (e.g., trifluoroethyl phosphonate) | Compound of formula (II-a) (an α,β-unsaturated species) | Patent 2519100 epo.org |
| Grignard Reaction | Ethylmagnesium bromide on a Mannich product | (2S,3R)-1-(benzylmethylamino)-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol | US8791287B2 google.com |
The broader class of chiral 1-(3-methoxyphenyl)alkylamines is also of high value. For instance, the related compound (S)-1-(3-methoxyphenyl)ethylamine is a key intermediate for Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease. researchgate.netjocpr.commdpi.com The synthesis of Rivastigmine often involves the stereoselective preparation of this chiral amine, which is then elaborated to the final carbamate (B1207046) product. researchgate.netgoogle.com This highlights the general importance of the chiral 3-methoxyphenyl-amine scaffold in constructing neurologically active pharmaceuticals.
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common examples of these molecules include oxazolidinones and camphorsultam, which are widely used in stereoselective aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.orgscielo.org.mx
Chiral primary amines, such as the (R)- and (S)-enantiomers of this compound, are prime candidates for use as chiral auxiliaries. They can be condensed with carbonyl compounds to form chiral imines or with carboxylic acid derivatives to form chiral amides. The steric and electronic properties of the amine's chiral center can then direct the approach of reagents to a prochiral center in the rest of the molecule, leading to the formation of one diastereomer in excess.
For example, amides derived from the chiral auxiliary pseudoephedrine are well-known to direct the stereoselective alkylation of their enolates. nih.gov Recent studies have shown that pseudoephenamine can be a superior chiral auxiliary for the synthesis of challenging quaternary carbon centers. nih.gov While specific, widely-cited applications of this compound itself as a chiral auxiliary are not prevalent in peer-reviewed literature, its structural features make it a promising candidate for such roles in asymmetric synthesis, awaiting further exploration and development by synthetic chemists.
Development of Novel Reagents and Methodologies in Organic Synthesis
The pursuit of more efficient and selective methods for synthesizing valuable targets like Tapentadol stimulates the development of new synthetic methodologies. The various routes to this drug showcase the application of both classic and modern reactions to the 1-(3-methoxyphenyl)propan-1-one framework. epo.orgepo.org
For example, one patented process employs a Horner-Wadsworth-Emmons (HWE) reaction between 1-(3-methoxyphenyl)propan-1-one and a phosphonate to generate an α,β-unsaturated intermediate. epo.org This is followed by a stereoselective hydrogenation using a chiral catalyst to set the required stereocenters. epo.org The development of such catalytic asymmetric hydrogenations is a major field in organic synthesis, and finding the optimal catalyst and conditions for a specific substrate is a significant research endeavor.
Furthermore, the conversion of ketone intermediates to the final amine products often involves reductive amination, and the development of milder, more selective, and environmentally benign reducing agents and protocols is a constant goal in process chemistry. The this compound scaffold serves as a relevant platform for the development and optimization of such novel synthetic tools.
Contribution to Materials Science and Polymer Chemistry
While direct applications of this compound in materials or polymer science are not extensively documented, its structure bears resemblance to molecules that are of significant interest in these fields. Specifically, the phenethylamine (B48288) backbone is a core feature of dopamine (B1211576) (3,4-dihydroxyphenethylamine), the monomer responsible for the formation of polydopamine. nih.govresearchgate.net
Polydopamine and its derivatives are renowned in materials science for their ability to form adhesive coatings on a vast range of surfaces, a property inspired by the adhesive proteins of mussels. nih.govresearchgate.net These catechol-containing materials are used to functionalize surfaces for applications in cell culture, energy storage, drug delivery, and creating superhydrophobic or superhydrophilic coatings. nih.gov
The structural similarity of this compound to this class of compounds suggests potential, though currently speculative, avenues for research. The methoxy (B1213986) group could potentially be demethylated to reveal a phenol, which, while not a catechol, could still participate in oxidative polymerization or surface-grafting reactions. This makes arylpropanamine derivatives like the title compound interesting candidates for future exploration in the design of new functional polymers and surface modification agents.
Future Research Directions and Emerging Paradigms for 1 3 Methoxyphenyl Propan 1 Amine
Exploration of Unconventional Synthetic Pathways
Traditional synthetic routes to chiral amines often involve classical resolution or stoichiometric use of chiral auxiliaries. The future of synthesizing 1-(3-methoxyphenyl)propan-1-amine and related structures lies in developing more efficient and elegant unconventional pathways.
One promising area is the use of chemoenzymatic methods . These processes leverage the high stereoselectivity of enzymes to achieve high enantiomeric excess under mild reaction conditions. For instance, lipases, such as Candida antarctica lipase (B570770) B, have been effectively used for the stereoselective acetylation of related amines, allowing for the efficient separation of enantiomers. researchgate.net
Another key direction is the advancement of asymmetric reductive amination . Novel catalytic systems, such as those combining a titanium alkoxide like Ti(OiPr)₄ with a palladium-carbon catalyst under hydrogen, enable the direct, one-pot synthesis of amines from ketones. researchgate.net This approach can be performed solvent-free, significantly improving the environmental profile of the synthesis. Research in this area focuses on discovering new catalyst combinations that can further enhance diastereoselectivity and yield. researchgate.net
The aza-Michael reaction represents another powerful tool for forming the carbon-nitrogen bond present in the target molecule's backbone. mdpi.com This conjugate addition of an amine to an α,β-unsaturated carbonyl compound can be facilitated by novel catalytic protocols, including the use of ionic organic solids under solvent-free conditions. mdpi.com This method is atom-efficient and provides access to valuable β-aminocarbonyl precursors. mdpi.com
| Synthetic Pathway | Description | Key Advantages | Relevant Research Findings |
| Chemoenzymatic Resolution | Use of enzymes (e.g., lipases) for stereoselective transformation, allowing for the separation of enantiomers. | High enantiomeric purity (ee >99%), mild reaction conditions. | Candida antarctica lipase B has been used for efficient stereoselective acetylation of related amines. researchgate.net |
| Asymmetric Reductive Amination | One-pot conversion of a ketone (e.g., 3-methoxypropiophenone) to a chiral amine using a metal catalyst and a reducing agent. | High yields, excellent diastereoselectivity, potential for solvent-free conditions. | Ti(OiPr)₄/H₂/Pd-C combination reported for novel one-pot synthesis. researchgate.net |
| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ketone, forming a β-aminocarbonyl precursor. | High atom economy, access to valuable synthetic intermediates. | Can be catalyzed by ionic organic solids under solvent-free conditions. mdpi.com |
Elucidation of Novel Biological Targets and Therapeutic Potential (pre-clinical)
While the established biological activity of related compounds is well-documented, future pre-clinical research aims to identify new therapeutic applications for the this compound scaffold.
A significant emerging area of interest is oncology . Recent studies on structurally related β-aryl-β-mercapto ketones have demonstrated potent cytotoxic effects against human breast cancer cell lines (MCF-7). nih.gov Specifically, the addition of a tertiary amine side chain to a 1,3-diphenyl-3-(phenylthio)propan-1-one core structure improved cytotoxic activity, in some cases exceeding that of the reference drug Tamoxifen. nih.gov This suggests that the this compound moiety, when incorporated into larger, more complex molecules, could be a valuable pharmacophore for developing new anticancer agents.
Furthermore, given that substituted phenethylamines can modulate dopaminergic systems, another avenue for pre-clinical investigation is their effect on the nucleus accumbens and related neural circuits. wikipedia.org Chronic exposure to substances that alter dopamine (B1211576) release can induce changes in gene expression through transcription factors like ΔFosB. wikipedia.org Investigating how this compound and its derivatives interact with these pathways could reveal novel therapeutic potential for neurological or psychiatric conditions characterized by dysregulated reward processing.
Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new drug candidates based on the this compound structure. nih.govresearchgate.net This computational approach can drastically reduce the time and cost associated with drug development. springernature.com
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries containing millions or even billions of compounds to identify molecules with a high probability of binding to a specific biological target. nih.govspringernature.com Starting with the this compound scaffold, ML models can predict the activity of novel derivatives against targets of interest, such as specific enzymes or receptors.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with the this compound core and a set of desired properties (e.g., high potency, low toxicity), these algorithms can generate novel, synthesizable structures optimized for a particular therapeutic purpose. Techniques like variational autoencoders are being employed for this purpose. nih.gov
Predictive Modeling for ADMET: A major hurdle in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained on existing data to predict these properties for new chemical entities. springernature.comwiley.com This allows researchers to prioritize the synthesis of compounds that are more likely to be safe and have favorable pharmacokinetics, saving significant resources. nih.gov For example, an ML model could be used to predict the metabolic stability or potential for off-target effects of new analogs of this compound before they are ever synthesized in a lab.
Sustainable Synthesis and Environmental Considerations in Production
There is a growing imperative within the chemical and pharmaceutical industries to adopt "green" chemistry principles to minimize environmental impact. rsc.org Future research on the synthesis of this compound will increasingly focus on sustainability.
Green Metrics Evaluation: A key aspect of this shift is the systematic evaluation of synthetic pathways using tools like the CHEM21 green metrics toolkit. rsc.org This involves calculating metrics such as the E-factor (Environmental Factor), which quantifies the amount of waste produced per unit of product. For example, the synthesis of a related chalcone (B49325) via a mechanochemical process followed by recrystallization was found to have an E-factor of 8.4, with the majority of waste coming from the solvent used for purification. mdpi.com
Sustainable Methodologies:
Mechanochemistry: Performing reactions by grinding solids together, often in the absence of a solvent, reduces waste and energy consumption. This has been successfully applied to the Claisen-Schmidt condensation for preparing chalcone precursors. mdpi.com
Solvent Selection and Reduction: The use of hazardous solvents is a major contributor to the environmental impact of chemical synthesis. Research is focused on replacing them with greener alternatives (e.g., water, ethanol) or developing solvent-free reaction conditions. mdpi.comresearchgate.net
Catalysis: Shifting from stoichiometric reagents to catalytic amounts of more environmentally benign substances (e.g., certain ionic liquids, biocatalysts) is a core principle of green chemistry. mdpi.comrsc.org
By focusing on these sustainable practices, the production of this compound can become more efficient, cost-effective, and environmentally responsible.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)propan-1-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves reductive amination of 3-methoxypropiophenone. Key steps include:
- Reductive Amination : Reacting 3-methoxypropiophenone with ammonia under hydrogen gas in the presence of a catalyst (e.g., Raney nickel or palladium on carbon).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the amine.
- Optimization : Adjust reaction time, temperature (50–80°C), and catalyst loading to improve yield. Impurities such as secondary amines may form if excess ketone is used; monitoring via TLC or HPLC is critical .
Q. How can the structural identity of this compound be confirmed experimentally?
- NMR Spectroscopy : H NMR should show a triplet for the amine-proximal CH group (~2.7 ppm), a multiplet for the aromatic protons (6.5–7.2 ppm), and a singlet for the methoxy group (~3.8 ppm).
- X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), SHELXL refinement (via SHELX programs) can resolve stereochemistry and confirm bond angles .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 165.1 (CHNO) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what methods are used to resolve enantiomers?
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Retention times for (R)- and (S)-enantiomers can differ by 2–3 minutes.
- Biological Impact : Enantiomers may exhibit divergent receptor binding. For example, (R)-enantiomers of analogous compounds show higher affinity for serotonin receptors, while (S)-forms bind preferentially to dopamine transporters .
Q. What experimental strategies can address contradictions in reported biological activity data for this compound?
- Purity Analysis : Contradictions may arise from impurities (e.g., residual solvents or byproducts). Use GC-MS or C NMR to verify purity >98%.
- Receptor Profiling : Perform competitive binding assays (e.g., radioligand displacement) across receptor panels to identify off-target effects.
- Dose-Response Studies : Test activity across a broad concentration range (nM–μM) to rule out non-specific effects at high doses .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?
- Docking Studies : Use AutoDock Vina to model interactions with serotonin (5-HT) or dopamine (DAT) receptors. Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the phenyl ring.
- QSAR Analysis : Coramine derivatives with bulkier substituents at the para position show reduced off-target binding in simulations .
Methodological Recommendations
- Handling and Storage : Store as a hydrochloride salt at –20°C under inert gas to prevent oxidation. Avoid aqueous solutions (prone to hydrolysis) .
- In Vitro Assays : Use HEK-293 cells transfected with human receptors for consistent pharmacological profiling. Include positive controls (e.g., ketanserin for 5-HT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
